Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-
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Overview
Description
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with a nitro group and an amine group that is further substituted with a 1-methylpropyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- typically involves a multi-step process. One common method includes the nitration of benzonitrile to introduce the nitro group, followed by the substitution of the amine group with a 1-methylpropyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propylamino)benzonitrile
- 4-[(propylamino)methyl]benzonitrile
Uniqueness
Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
821776-56-1 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[butan-2-yl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H19N3O2/c1-4-8-16(11(3)5-2)13-7-6-12(10-15)14(9-13)17(18)19/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
YPVIQRWDRCTFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)C#N)[N+](=O)[O-])C(C)CC |
Origin of Product |
United States |
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